molecular formula C18H19Cl2N3O3 B2947008 N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034277-77-3

N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2947008
CAS No.: 2034277-77-3
M. Wt: 396.27
InChI Key: RWMQRDADHNSZMH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a 5-chloro-2-methoxyphenyl group and a 3-chloropyridin-4-yloxy substituent.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c1-25-17-5-4-12(19)9-15(17)22-18(24)23-8-2-3-13(11-23)26-16-6-7-21-10-14(16)20/h4-7,9-10,13H,2-3,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMQRDADHNSZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

BMS-204352

  • Structure : (S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1,3-dihydro-2H-indole-2-one.
  • Key Features : Shares the 5-chloro-2-methoxyphenyl group but replaces the piperidine carboxamide with an indole core and trifluoromethyl substituent.
  • Target/Activity : KCNQ4 potassium channel agonist; restores ion channel function in deafness-associated mutations .
  • Comparison : The indole scaffold of BMS-204352 likely confers distinct conformational rigidity and binding kinetics compared to the piperidine carboxamide backbone of the main compound.

PF3845

  • Structure : 4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide.
  • Key Features : Piperidine carboxamide core with a trifluoromethylpyridinyloxy-benzyl group.
  • Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dichloro-substituted main compound. The benzyl linker may alter target specificity .

Functional Analogues

N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide

  • Structure : Piperidine carboxamide with a pyridazinyl group and trifluoromethylpyridinyloxy substituent.
  • Target/Activity : Fatty acid amide hydrolase (FAAH) inhibitor.
  • Comparison : The pyridazinyl group and trifluoromethyl substitution may improve enzyme-binding affinity but reduce blood-brain barrier penetration compared to the main compound’s chloro-methoxy motifs .

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

  • Structure : Piperazine carboxamide with chloro-trifluoromethylpyridinyl and benzoxazinyl groups.
  • Chloro and trifluoromethyl substituents suggest dual electronic effects .

Substituent-Driven Analogues

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

  • Structure : Oxazole carboxamide with chloropyridinyl and ethyl-methyl groups.

Data Tables

Compound Name Core Structure Key Substituents Target/Activity Evidence Source
N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide Piperidine carboxamide 5-chloro-2-methoxyphenyl, 3-chloropyridinyloxy Not specified -
BMS-204352 Indole 5-chloro-2-methoxyphenyl, trifluoromethyl KCNQ4 potassium channel
PF3845 Piperidine carboxamide Trifluoromethylpyridinyloxy-benzyl Not specified
N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide Piperidine carboxamide Pyridazinyl, trifluoromethylpyridinyloxy FAAH inhibitor
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine carboxamide Chloro-trifluoromethylpyridinyl, benzoxazinyl Not specified

Research Findings and Implications

  • Metabolic Stability : Methoxy and chloro groups may confer slower hepatic clearance relative to trifluoromethyl-containing compounds, which are prone to oxidative metabolism .
  • Target Selectivity : The piperidine carboxamide scaffold’s flexibility could allow broader target engagement compared to rigid indole (BMS-204352) or oxazole derivatives .

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